![molecular formula C14H15NO B187385 1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone CAS No. 83935-45-9](/img/structure/B187385.png)
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone
Overview
Description
“1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides . These molecules have shown appreciable action against DHFR and enoyl ACP reductase enzymes, and some of them have also exhibited strong antibacterial and antitubercular properties .
Synthesis Analysis
The synthesis of “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” involves the reaction of 2,5-dimethylpyrrole with phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis
The molecular structure of “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” has been studied through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Scientific Research Applications
Antibody Production Enhancement
This compound has been shown to improve monoclonal antibody production in mammalian cell cultures, particularly in recombinant Chinese hamster ovary cells .
Antibacterial Activity
A series of derivatives of this compound have been synthesized and evaluated for their antibacterial activity. Some have also been tested for in vitro inhibition of enzymes like enoyl ACP reductase and DHFR, which are critical in bacterial metabolism .
Cell Culture and Metabolism
Research has been conducted to understand the effects of this compound on cell culture trends and the metabolism of recombinant Chinese hamster ovary (rCHO) cells under supplemented conditions .
Antiproliferative Activity
Compounds containing a pyrrole group at position 3, such as this one, are known to exhibit antiproliferative activity, which has been demonstrated in sea urchin embryo models among others .
Anti-tuberculosis Therapeutic
The compound has been developed as an anti-tuberculosis therapeutic agent and has shown promise in stimulating monoclonal antibody (mAb) production in cell cultures .
Safety And Hazards
While handling and storing this compound, it is advised to avoid contact with oxidizing agents to prevent fire and explosion. It is also recommended to ensure sufficient ventilation to avoid inhaling its vapors. The compound should be stored in a cool, dry place, away from fire sources and flammable substances .
Future Directions
The molecules synthesized from “1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone” represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
properties
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-5-11(2)15(10)14-8-6-13(7-9-14)12(3)16/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWQHUEXYLNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335072 | |
Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)ethanone | |
CAS RN |
83935-45-9 | |
Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83935-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-ACETYLPHENYL)-2,5-DIMETHYLPYRROLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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